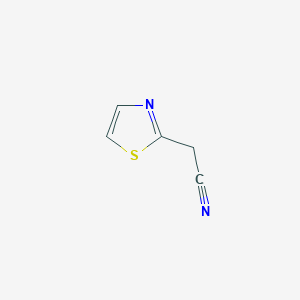

Thiazol-2-YL-acetonitrile

Übersicht

Beschreibung

Thiazol-2-YL-acetonitrile is a compound that contains a thiazole ring, which is a five-membered heterocyclic compound containing both sulfur and nitrogen . The compound is a brown solid and has a molecular weight of 124.17 .

Synthesis Analysis

The synthesis of Thiazol-2-YL-acetonitrile and its derivatives often involves coupling reactions with other compounds . For instance, a series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl) ethylamino] benzamides and N-(benzo[d]thiazol-2-yl)-2-[phenyl (2-morpholino) ethylamino] benzamides derivatives were synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .Molecular Structure Analysis

The thiazole ring in Thiazol-2-YL-acetonitrile is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Chemical Reactions Analysis

Thiazole derivatives, including Thiazol-2-YL-acetonitrile, have been found to exhibit a variety of biological activities, such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities . These activities are often attributed to the unique chemical reactivity of the thiazole ring .Physical And Chemical Properties Analysis

Thiazol-2-YL-acetonitrile is a brown solid . The thiazole ring is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .Wissenschaftliche Forschungsanwendungen

Antioxidant Activity

Thiazole derivatives, including Thiazol-2-YL-acetonitrile, have been found to exhibit antioxidant activity . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.

Analgesic and Anti-inflammatory Activities

Thiazol-2-YL-acetonitrile has shown significant analgesic and anti-inflammatory activities . This makes it a potential candidate for the development of new pain relief and anti-inflammatory drugs .

Antimicrobial Activity

Thiazole compounds have demonstrated antimicrobial properties, making them useful in the fight against various bacterial and fungal infections .

Antiviral Activity

Thiazole derivatives have also been found to exhibit antiviral properties . This suggests potential applications in the development of new antiviral drugs.

Diuretic Activity

Thiazole compounds have been associated with diuretic activity . Diuretics help the body get rid of excess fluid, mainly water and sodium.

Anticonvulsant Activity

Thiazol-2-YL-acetonitrile and related compounds have shown potential as anticonvulsants . Anticonvulsants are medications that prevent or reduce the severity of seizures.

Neuroprotective Activity

Thiazole derivatives have been found to exhibit neuroprotective properties . Neuroprotective drugs are those capable of preserving neuronal structure and/or function.

Antitumor or Cytotoxic Activity

Thiazol-2-YL-acetonitrile has demonstrated potent effects on prostate cancer cells . This suggests potential applications in the development of new antitumor or cytotoxic drugs .

Safety and Hazards

While specific safety and hazards information for Thiazol-2-YL-acetonitrile is not available, general precautions for handling similar compounds include handling in a well-ventilated place, wearing suitable protective clothing, avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and using non-sparking tools .

Zukünftige Richtungen

Research on thiazole derivatives, including Thiazol-2-YL-acetonitrile, is ongoing, and a host of potential drug molecules have been customized for clinical use . The thiazole moiety has been an important heterocycle in the world of chemistry for many decades, and it continues to contribute to the development of various drugs and biologically active agents .

Wirkmechanismus

Target of Action

Thiazol-2-YL-acetonitrile, like many other thiazole derivatives, has been found to interact with a variety of biological targets. One such target is DNA . It has been reported that certain thiazole compounds can bind to DNA and interact with topoisomerase II , an enzyme that plays a crucial role in DNA replication and transcription .

Mode of Action

Upon binding to DNA, thiazol-2-YL-acetonitrile interacts with topoisomerase II, leading to DNA double-strand breaks . This interaction results in a halt in the cell cycle at the G2 phase, ultimately leading to cell death . This mode of action is particularly relevant in the context of cancer treatment, where inducing cell death in cancerous cells is a primary therapeutic goal.

Biochemical Pathways

It is known that thiazole compounds can activate or inhibit various biochemical pathways and enzymes, or stimulate or block receptors in biological systems .

Pharmacokinetics

Thiazole compounds are generally known for theirlipophilicity , which can influence their absorption and distribution within the body. Lipophilic compounds can easily cross cell membranes, potentially leading to higher bioavailability.

Result of Action

The primary result of thiazol-2-YL-acetonitrile’s action is the induction of cell death . This is achieved through its interaction with DNA and topoisomerase II, leading to DNA double-strand breaks and a halt in the cell cycle . This makes thiazol-2-YL-acetonitrile and other similar thiazole compounds potential candidates for anticancer therapies.

Action Environment

The action, efficacy, and stability of thiazol-2-YL-acetonitrile can be influenced by various environmental factors. For instance, the compound’s solubility can affect its absorption and distribution within the body. Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . This solubility profile can influence the compound’s bioavailability and its ability to reach its target sites within the body.

Eigenschaften

IUPAC Name |

2-(1,3-thiazol-2-yl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N2S/c6-2-1-5-7-3-4-8-5/h3-4H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLBGFCHJCWNVIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=N1)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00406765 | |

| Record name | THIAZOL-2-YL-ACETONITRILE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00406765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Thiazol-2-YL-acetonitrile | |

CAS RN |

101010-74-6 | |

| Record name | THIAZOL-2-YL-ACETONITRILE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00406765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(1,3-thiazol-2-yl)acetonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

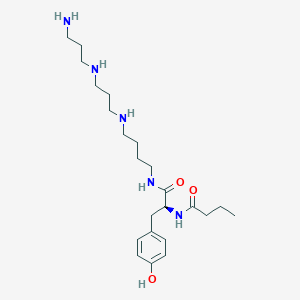

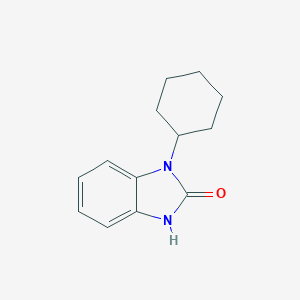

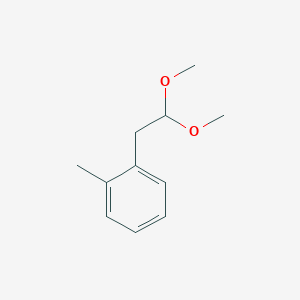

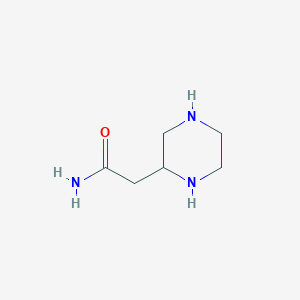

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1R,5R)-2-acetyl-6,6-dimethylbicyclo[3.1.0]hexan-3-one](/img/structure/B172608.png)